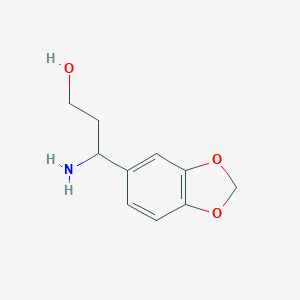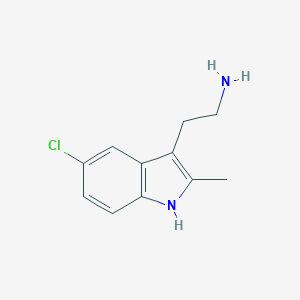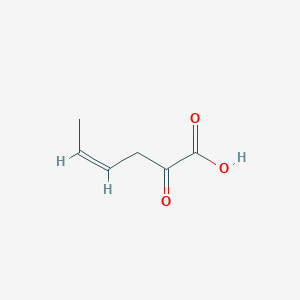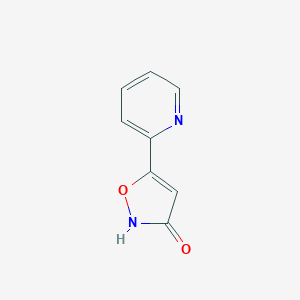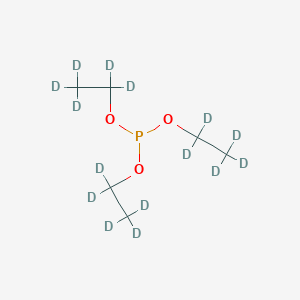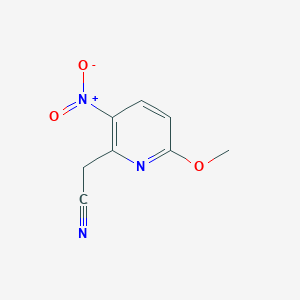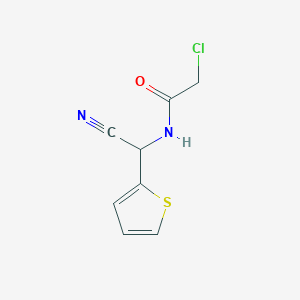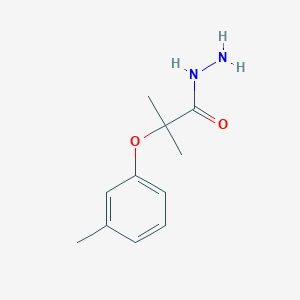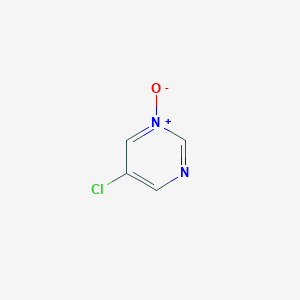
5-Chloro-1-oxidopyrimidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine 1-oxide typically involves the N-oxidation of 5-chloropyrimidine. One common method is the reaction of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as acetic acid or a metal catalyst like cobalt chromite (CoCr2O4). The reaction is usually carried out in an ethanol solution at a controlled temperature of around 50°C to achieve high yields .
Industrial Production Methods: Industrial production of 5-Chloropyrimidine 1-oxide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalysts and solvents is crucial to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloropyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxyacids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 5-Hydroxypyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloropyrimidine 1-oxide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloropyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloropyrimidine 1-oxide
- 4-Chloropyrimidine 1-oxide
- 2,4-Dichloropyrimidine 1-oxide
Comparison: 5-Chloropyrimidine 1-oxide is unique due to the specific positioning of the chlorine atom and the oxide group, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, 5-Chloropyrimidine 1-oxide may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted research and development .
Eigenschaften
CAS-Nummer |
114969-48-1 |
|---|---|
Molekularformel |
C4H3ClN2O |
Molekulargewicht |
130.53 g/mol |
IUPAC-Name |
5-chloro-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H |
InChI-Schlüssel |
INXWHMGZXUDBEU-UHFFFAOYSA-N |
SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
Kanonische SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
Synonyme |
Pyrimidine, 5-chloro-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
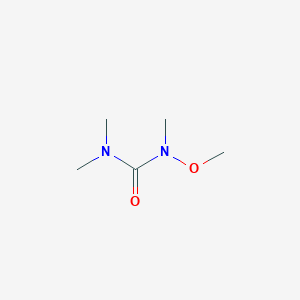
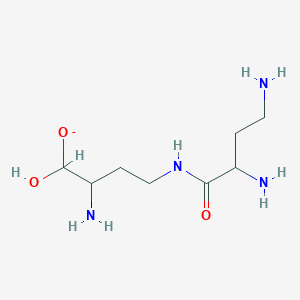
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)
